2,2,2-Trifluoroethyl benzoate
Overview
Description
2,2,2-Trifluoroethyl benzoate is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds in Organic Chemistry and Pharmaceuticals : The synthesis of fluoroalkoxy benzenes, such as 2,2,2-Trifluoroethyl benzoate, is of great interest due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. One synthetic route involves reacting electrophilic haloalkyl fluoride with a nucleophilic phenol derivative. This process was exemplified in the preparation of ortho-2,2,2-trifluoroethoxy methyl benzoate, showcasing the compound's relevance in diverse chemical applications (Gupton, Idoux, Colon, & Rampi, 1982).
Versatile Trifluoromethoxylation Reagent : Trifluoromethyl benzoate has been developed as a versatile trifluoromethoxylation reagent, useful for a variety of chemical reactions including trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, and asymmetric difunctionalization of alkenes. This highlights the compound's utility in synthesizing complex chemical structures, essential in pharmaceutical and agrochemical industries (Zhou, Ni, Zeng, & Hu, 2018).
Photocatalytic Applications in Organic Synthesis : The compound has been used in photocatalytic metal-organic frameworks for the selective trifluoroethylation of styrenes. This process is significant in enhancing the selectivity of desired hydroxytrifluoroethyl compounds, highlighting its potential in fine-tuning chemical reactions for specific outcomes (Yu & Cohen, 2016).
Role in Liquid Crystalline Polysiloxanes : Fluorinated monomers containing this compound have been synthesized for use in liquid crystalline polysiloxanes. These compounds exhibited high smectogen properties, indicating their potential in advanced materials science applications (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Biological Activity Modification : The introduction of a fluorinated moiety, like this compound, into organic molecules can significantly alter their biological activities. This strategy is widely utilized in drug design due to the lipophilic electron-withdrawing nature of the trifluoromethyl group, highlighting its importance in medicinal chemistry (Zhao & Hu, 2012).
Properties
IUPAC Name |
2,2,2-trifluoroethyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYUKHZXDVBIQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488285 | |
Record name | 2,2,2-Trifluoroethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1579-72-2 | |
Record name | 2,2,2-Trifluoroethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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